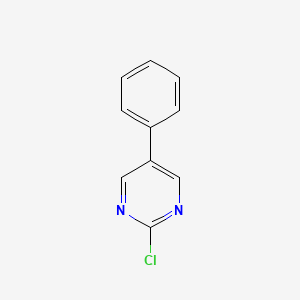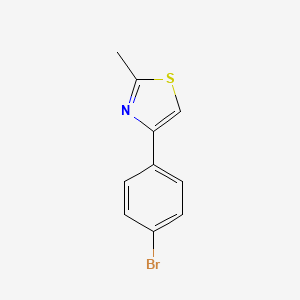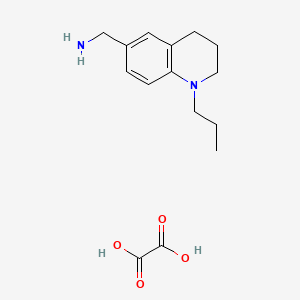
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoline derivatives, similar to the mentioned compound, are typically synthesized through methods that involve cyclization reactions and modifications of the quinoline core structure. For instance, the synthesis of related compounds often employs techniques such as the Biginelli reaction, which is a one-pot synthesis involving the condensation of aromatic aldehyde, β-keto ester, and urea or thiourea, catalyzed by ceric ammonium nitrate (CAN) (Rajanarendar et al., 2010). Another method involves sulfur arylation reactions for introducing various functional groups to the quinoline nucleus (Geesi et al., 2020).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often explored through techniques like Raman analysis, crystal structure determination, and Hirshfeld surface analysis. These techniques provide insights into the empirical formula, crystal system, space group, and electrostatic potential surface (ESP) of the compounds, aiding in understanding their molecular geometry and bonding features (Geesi et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including cyclization, Michael addition, and intramolecular cyclisation, to yield compounds with desired biological activities. These reactions are often facilitated by catalytic agents and can lead to the generation of multiple bonds and the introduction of functional groups that enhance the compound's reactivity and interaction with biological targets (Indumathi et al., 2012).
Aplicaciones Científicas De Investigación
Antimicrobial and Larvicidal Activities
A study has shown that compounds related to C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate exhibit significant antibacterial and antifungal activities. They have also demonstrated potential in mosquito larvicidal activity against Culex quinquefasciatus larvae (Rajanarendar et al., 2010).
Acetylcholinesterase Inhibition
A related class of carbamic acid esters, including quinolin-6-ol derivatives, has been identified as novel inhibitors of acetylcholinesterase. These compounds have shown potential in vitro and in vivo for ameliorating cognitive impairments in a passive avoidance test, suggesting their relevance in conditions like Alzheimer's disease (Decker, 2007).
Platelet Phosphodiesterase Inhibition
Research into 6-(2, 3, 4, 5-tetrahydro-5-methyl-3-oxo-pyridazine-6-yl)-1, 2, 3, 4-tetrahydro -1-methyl quinolin-2-one (a compound with a similar structure) shows its ability to inhibit platelet phosphodiesterase, thereby potentially affecting platelet function and aggregation. This suggests potential applications in managing thrombotic disorders (Mikashima et al., 1984).
Photophysical Properties
The synthesis and photophysical properties of derivatives of PRODAN, including quinolin compounds, have been investigated. This research contributes to our understanding of how these compounds might be used in fluorescent probes and other applications (Lobo & Abelt, 2003).
Anti-Cancer Properties
Studies on chloroquine analogs, which share structural similarities with C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate, have indicated substantial antiproliferative effects on breast cancer cells. This opens up possibilities for these compounds to be developed as effective cancer chemotherapeutics (Solomon, Hu, & Lee, 2010).
Receptor Binding Studies
(R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, a compound structurally related to C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate, has been studied for its dopamine agonist properties. This research is significant in the context of developing treatments for Parkinson's disease (Heier et al., 1996).
Propiedades
IUPAC Name |
oxalic acid;(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c1-2-7-15-8-3-4-12-9-11(10-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,9H,2-4,7-8,10,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBRBZWCXUODAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

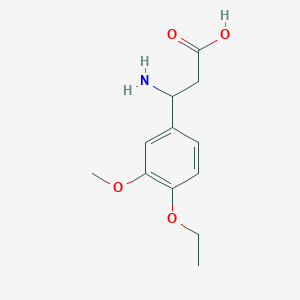
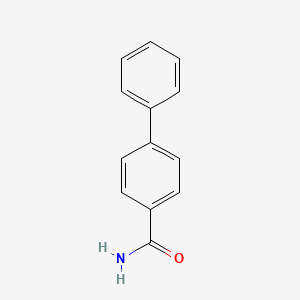
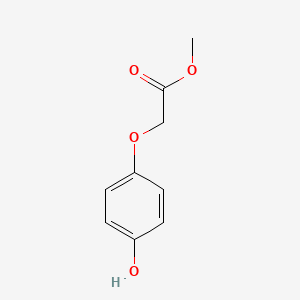
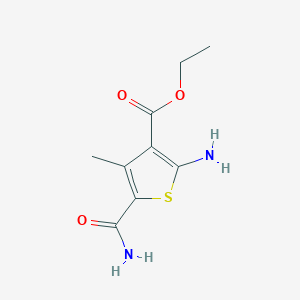
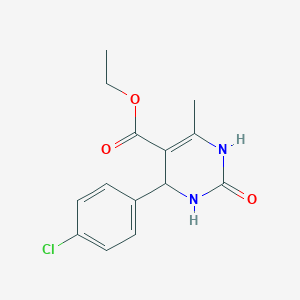
![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)
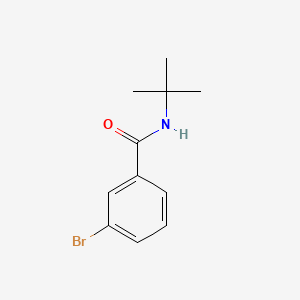
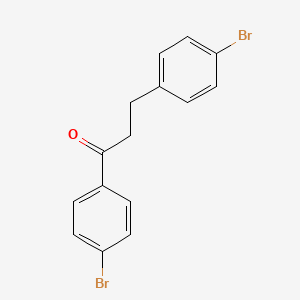
![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)
![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)
